
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of phospholipase D (PLD). PLD is a key enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, FIPI has been studied extensively for its potential therapeutic applications in diseases such as cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide inhibits the activity of PLD by binding to its catalytic domain, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by phosphatidic acid.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments is its specificity towards PLD. This allows researchers to study the specific role of PLD in various cellular processes without affecting other signaling pathways. Additionally, this compound is a small molecule inhibitor, which makes it easy to use and manipulate in various experimental settings. However, one of the limitations of using this compound is its potential toxicity towards non-targeted cells. Therefore, it is important to use appropriate controls and concentrations when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, this compound can be used in combination with other drugs to enhance their therapeutic efficacy. Furthermore, the role of PLD in various diseases, such as cancer and neurodegenerative disorders, can be further elucidated using this compound in preclinical and clinical studies.
Métodos De Síntesis
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride, which is then reacted with 3-amino-1-propanol to form 4-fluoro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide. This intermediate product is then reacted with imidazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used extensively in scientific research for its ability to inhibit the activity of PLD. PLD is known to play a critical role in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, this compound has been studied for its potential therapeutic applications in various diseases.
Propiedades
Fórmula molecular |
C13H16FN3O3S |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
4-fluoro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16FN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
Clave InChI |
VTWSXCMVTLVKFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
Solubilidad |
46.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)



![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)






![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)